molecular formula C9H10ClNO2 B3369926 4-Chloro-2-(ethylamino)benzoic acid CAS No. 26580-55-2

4-Chloro-2-(ethylamino)benzoic acid

Cat. No.: B3369926
CAS No.: 26580-55-2
M. Wt: 199.63 g/mol
InChI Key: VYPGPUCXQSDVFK-UHFFFAOYSA-N
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Description

4-Chloro-2-(ethylamino)benzoic acid is a benzoic acid derivative substituted with a chlorine atom at the 4-position and an ethylamino group (-NHCH₂CH₃) at the 2-position.

Properties

IUPAC Name

4-chloro-2-(ethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGPUCXQSDVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(ethylamino)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(ethylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce different amino or nitro derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Chloro-2-(ethylamino)benzoic acid involves several key steps:

  • Nitration : Starting with 4-chlorobenzoic acid, a nitro group is introduced at the 2-position.
  • Reduction : The nitro group is then reduced to an amino group using reducing agents like iron and hydrochloric acid.
  • Alkylation : The resulting 2-amino-4-chlorobenzoic acid is alkylated with ethylamine to yield the final product.

Chemical Reactions

This compound can undergo various reactions:

  • Substitution Reactions : The chlorine atom can be substituted with different nucleophiles.
  • Oxidation and Reduction : The ethylamino group can be oxidized or reduced to form derivatives.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo substitution reactions makes it valuable for creating various substituted benzoic acids.

Biology

In biological research, this compound has been studied for its interactions with enzymes and receptors. Its ethylamino group allows for hydrogen bonding with biological molecules, potentially influencing enzyme activity and receptor interactions.

Medicine

The compound is investigated for potential therapeutic properties, particularly in drug development. It may act as a precursor in synthesizing pharmaceuticals targeting various diseases, including cancer and metabolic disorders.

Industrial Applications

This compound is utilized in producing dyes, pigments, and other industrial chemicals. Its chemical properties allow for versatile applications in industrial chemistry.

Case Study 1: Biological Interaction

Research has demonstrated that compounds similar to this compound can inhibit specific biological targets. For instance, a study on related benzoic acid derivatives showed effective inhibition of TMEM206, suggesting potential applications in cancer therapy .

Case Study 2: Drug Development

In drug discovery contexts, this compound has been identified as a promising scaffold for developing inhibitors targeting eIF4E, a critical factor in mRNA translation associated with cancer progression .

Data Table of Applications

Application AreaDescriptionExamples
ChemistryIntermediate for organic synthesisSubstituted benzoic acids
BiologyInteraction studies with enzymesTMEM206 inhibition
MedicineDrug development precursorCancer therapeutics
IndustryProduction of dyes and pigmentsVarious industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Amino Group

(a) 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid
  • Structure : Replaces the ethyl group with a trifluoroethyl (-NHCH₂CF₃) moiety.
  • Molecular Formula: C₉H₇ClF₃NO₂.
  • Key Differences: The trifluoroethyl group introduces strong electron-withdrawing effects, increasing the compound’s acidity compared to the ethylamino derivative. Enhanced metabolic stability due to fluorine’s resistance to oxidation.
  • Reference : .
(b) 4-Cyano-2-(ethylamino)benzoic Acid
  • Structure: Substitutes chlorine with a cyano (-CN) group at the 4-position.
  • Molecular Formula : C₁₀H₁₀N₂O₂.
  • Key Differences: The cyano group is electron-withdrawing, lowering the pKa (predicted: 3.91) compared to the chloro analogue. Increased polarity improves aqueous solubility but may reduce membrane permeability.
  • Reference : .

Variations in the Aromatic Ring Substituents

(a) 2-Amino-4-chlorobenzoic Acid
  • Structure: Replaces the ethylamino group with a primary amino (-NH₂) group.
  • Molecular Formula: C₇H₆ClNO₂.
  • Key Differences: The absence of the ethyl group reduces steric hindrance, enhancing hydrogen-bonding capacity. Demonstrated utility in synthesizing quinazolinones with antibacterial and anticancer activities .
  • Reference : .
(b) 4-Chloro-2-(trifluoromethyl)benzoic Acid
  • Structure: Replaces the ethylamino group with a trifluoromethyl (-CF₃) group.
  • Molecular Formula : C₈H₄ClF₃O₂.
  • Key Differences: The -CF₃ group is strongly electron-withdrawing, significantly increasing acidity (pKa < 2) compared to the ethylamino derivative. Used in agrochemicals and pharmaceuticals for its stability and reactivity.
  • Reference : .

Functional Group Additions or Modifications

(a) 4-Chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid
  • Structure : Incorporates a naphthalene-linked urea group (-NHCONH-C₁₀H₇).
  • Investigated as a non-binder for glutamate receptors (GRIK2), suggesting distinct pharmacological profiles .
  • Reference : .
(b) 5-Iodo-2-(2,4-difluoro-benzoylamino)benzoic Acid
  • Structure: Substitutes chlorine with iodine and adds a benzoylamino group.
  • Molecular Formula: C₁₄H₈F₂INO₃.
  • Key Differences: Iodine’s large atomic radius increases molecular weight and may influence radioimaging applications.
  • Reference : .

Ether and Alkyl Chain Variants

(a) 4-Amino-5-chloro-2-ethoxybenzoic Acid
  • Structure: Replaces the ethylamino group with an ethoxy (-OCH₂CH₃) group.
  • Key Differences: The ethoxy group is less basic than ethylamino, reducing hydrogen-bonding capacity.
  • Reference : .
(b) 4-Fluoro-2-(phenylamino)benzoic Acid
  • Structure: Substitutes chlorine with fluorine and replaces ethylamino with phenylamino (-NH-C₆H₅).
  • Key Differences :
    • Fluorine’s electronegativity increases acidity, while the phenyl group introduces aromatic interactions.
    • Crystal structure analysis reveals dimer formation via O–H⋯O hydrogen bonds .
  • Reference : .

Biological Activity

4-Chloro-2-(ethylamino)benzoic acid (CBA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

It features a chloro substituent at the para position and an ethylamino group at the ortho position relative to the carboxylic acid functional group. This unique structure contributes to its biological activity, influencing interactions with various biomolecules.

The biological activity of CBA is primarily attributed to its interaction with specific molecular targets, particularly ion channels and enzymes. Notably, it has been identified as a small molecule inhibitor of TMEM206, an ion channel implicated in acid-induced cell death in various cell types including colorectal cancer cells. The half-maximal inhibitory concentration (IC50) for CBA against TMEM206 at low pH is approximately 9.55 µM, indicating its potential as a therapeutic agent in conditions where pH levels are altered .

Biological Activities

  • Cytotoxicity and Antiproliferative Effects :
    • CBA has demonstrated cytotoxic effects in colorectal cancer cells. Studies indicate that it can induce cell death under acidic conditions, which may be relevant for tumor microenvironments where pH is often lower than normal physiological levels .
    • In vitro assays have shown that CBA can inhibit cell proliferation in several cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit various enzymes, including those involved in inflammatory processes and cancer progression. For instance, it has shown promise as an inhibitor of neurolysin and angiotensin-converting enzyme (ACE), both of which are targets in cardiovascular and neurodegenerative diseases .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that CBA may exhibit antimicrobial properties. Its derivatives have been evaluated for their effectiveness against bacterial strains, indicating a potential role in antibiotic development .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
CytotoxicityInduces cell death in colorectal cancer cells at low pH
Enzyme InhibitionInhibits TMEM206 (IC50 = 9.55 µM)
AntimicrobialPotential activity against bacterial strains
AntiproliferativeInhibits proliferation in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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